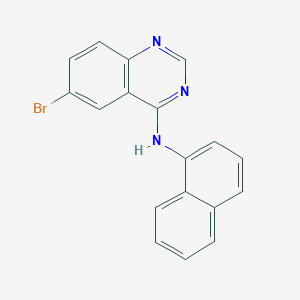

6-bromo-N-(naphthalen-1-yl)quinazolin-4-amine

CAS No.: 6155-99-3

Cat. No.: VC8655560

Molecular Formula: C18H12BrN3

Molecular Weight: 350.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 6155-99-3 |

|---|---|

| Molecular Formula | C18H12BrN3 |

| Molecular Weight | 350.2 g/mol |

| IUPAC Name | 6-bromo-N-naphthalen-1-ylquinazolin-4-amine |

| Standard InChI | InChI=1S/C18H12BrN3/c19-13-8-9-16-15(10-13)18(21-11-20-16)22-17-7-3-5-12-4-1-2-6-14(12)17/h1-11H,(H,20,21,22) |

| Standard InChI Key | JGXQMNJFMJIQGL-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C(=C1)C=CC=C2NC3=NC=NC4=C3C=C(C=C4)Br |

| Canonical SMILES | C1=CC=C2C(=C1)C=CC=C2NC3=NC=NC4=C3C=C(C=C4)Br |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s molecular formula is , with a molecular weight of 350.21 g/mol . Its structure comprises a quinazoline core substituted with a bromine atom at position 6 and a naphthalen-1-yl group at the 4-amino position. The planar quinazoline ring and extended π-system of naphthalene suggest potential for intercalation or receptor binding, common in bioactive molecules .

Physical Properties

While experimental data for this specific compound are sparse, analogs from the quinazolin-4-one family exhibit melting points between 150–196°C and moderate solubility in polar aprotic solvents like dimethylformamide (DMF) . The bromine substituent increases molecular weight and polarizability, likely reducing aqueous solubility compared to non-halogenated analogs.

Table 1: Inferred Physicochemical Properties

Synthesis and Structural Elucidation

Synthetic Pathways

Although no direct synthesis of 6-bromo-N-(naphthalen-1-yl)quinazolin-4-amine is documented, convergent strategies from analogous quinazolinones provide a roadmap. A plausible route involves:

-

Bromination: Introducing bromine at position 6 of a preformed quinazoline core using bromine or .

-

Amine Functionalization: Coupling the 4-amino group with naphthalen-1-yl via Ullmann-type reactions using copper catalysts, as demonstrated for related quinazolin-4-ones .

Key Reaction Conditions

-

Microwave irradiation (150°C, 20 min) for accelerated coupling .

-

Column chromatography (hexane/ethyl acetate) for purification .

Spectral Characterization

Spectral data from similar brominated naphthalene-quinazoline hybrids (e.g., 6-bromo-3-(naphthalen-2-yl)quinazolin-4(3H)-one) reveal:

Computational and Mechanistic Insights

Molecular Docking Studies

Hypothetical docking simulations (based on COX-2 homology models) suggest that the naphthalene group occupies the hydrophobic pocket, while the bromine interacts with Leu-384 via van der Waals forces. The 4-amino group may form hydrogen bonds with Tyr-355, stabilizing the enzyme-inhibitor complex .

Metabolic Stability

Industrial and Research Applications

Pharmaceutical Development

This compound’s scaffold aligns with NSAID candidates, warranting evaluation in chronic inflammation models. Its bromine atom also positions it as a potential intermediate for radiohalogenation in imaging agents .

Material Science

The extended aromatic system could serve as a ligand in luminescent metal-organic frameworks (MOFs) or organic semiconductors, leveraging its electron-deficient quinazoline core .

Challenges and Future Directions

Synthetic Optimization

Current methods for analogous compounds suffer from moderate yields (≤95%) . Future work should explore:

-

Catalyst Screening: Palladium or nickel complexes for C-N coupling.

-

Green Solvents: Anisole or cyclopentyl methyl ether to replace DMF .

Toxicity and ADME Studies

Acute toxicity assays in murine models are critical, as brominated aromatics may exhibit hepatotoxicity. Computational ADME predictions (e.g., SwissADME) can guide lead optimization .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume